molecular formula C4H7KO3 B13901026 Potassium (R)-3-hydroxybutanoate

Potassium (R)-3-hydroxybutanoate

Cat. No.: B13901026
M. Wt: 142.19 g/mol
InChI Key: CINYGFCEISABSR-AENDTGMFSA-M
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Description

Significance of (R)-3-Hydroxybutanoate as a Chiral Synthon and Building Block

(R)-3-hydroxybutanoate is a valuable chiral synthon, a term used to describe a building block that introduces a specific chirality into a target molecule during synthesis. nih.gov Chirality, or the "handedness" of a molecule, is a critical factor in the functionality of many biologically active compounds, particularly pharmaceuticals. The presence of two functional groups, a hydroxyl and a carbonic acid, in (R)-3-hydroxybutanoate provides multiple points for chemical modification, allowing for its incorporation into a wide array of complex structures. nih.gov

This chiral building block is particularly important in the synthesis of various pharmaceutical products. For instance, it serves as a key intermediate in the production of certain antibiotics, including those in the penem (B1263517) and carbapenem (B1253116) classes. mdpi.comnih.gov Its specific stereochemistry is crucial for the biological activity of the final antibiotic product. The enantiomerically pure form of (R)-3-hydroxybutanoate is also utilized in the synthesis of other valuable compounds like vitamins and pheromones. nih.gov

The versatility of (R)-3-hydroxybutanoate as a synthon is further demonstrated by its use in creating ketone body esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. researchgate.net These esters are under investigation for their potential to induce ketosis, which may have therapeutic benefits in various conditions. researchgate.net The synthesis of such molecules relies on the availability of high-purity (R)-3-hydroxybutanoate as a starting material.

Overview of its Enantiomeric Purity Requirements in Advanced Chemical Synthesis and Bioproduction

The enantiomeric purity of (R)-3-hydroxybutanoate is a paramount concern in its application as a chiral building block. nih.gov Enantiomers are mirror-image isomers of a molecule that can have vastly different biological effects. In pharmaceutical synthesis, using a mixture of enantiomers can lead to reduced efficacy or even undesirable side effects, as one enantiomer may be active while the other is inactive or harmful. nih.gov Therefore, achieving a high enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other, is often a stringent requirement. orgsyn.org

For instance, in the synthesis of certain antibiotics and other bioactive molecules, an enantiomeric excess of greater than 99% is often necessary to ensure the desired therapeutic outcome. mdpi.comtum.de This high level of purity is typically achieved through either stereoselective synthesis, where one enantiomer is preferentially formed, or through the resolution of a racemic mixture (a 50:50 mixture of both enantiomers). researchgate.net

Bioproduction methods, often employing enzymes or whole microorganisms, are particularly adept at producing enantiomerically pure (R)-3-hydroxybutanoate. nih.govnih.gov These biological systems naturally produce the (R)-isomer with high specificity. For example, genetically engineered Escherichia coli has been used to produce both (R)- and (S)-3-hydroxybutyrate with high enantiopurity. researchgate.net Similarly, various yeast species have been explored for the enantiopure synthesis of (R)-3-hydroxybutyric acid. nih.gov The ability to produce this compound with high enantiomeric purity through biotechnological routes is a significant advantage, as it often circumvents the need for complex and costly chemical purification steps. nih.gov

Historical Context of Poly((R)-3-hydroxyalkanoates) (PHAs) and Oligo(3-hydroxyalkanoates) Research

The story of (R)-3-hydroxybutanoate is intrinsically linked to the discovery and development of polyhydroxyalkanoates (PHAs). PHAs are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. nih.govnih.gov The most common and well-studied PHA is poly((R)-3-hydroxybutyrate) (P(3HB)), a homopolymer of (R)-3-hydroxybutyrate. nih.govethz.ch

The first observation of what would later be identified as PHA granules within bacteria was made by Beijerinck in 1888. nih.gov However, it was not until the 1920s that French microbiologist Maurice Lemoigne extracted and characterized these granules, identifying them as P(3HB). ethz.chmdpi.com This discovery laid the foundation for the entire field of PHA research. nih.gov

Initial interest in PHAs was primarily from a biological standpoint, understanding their role in microbial metabolism. nih.gov However, in the latter half of the 20th century, with growing environmental concerns about petroleum-based plastics, the focus shifted towards the potential of PHAs as biodegradable and biocompatible thermoplastics. nih.govnih.gov Companies like W.R. Grace, Imperial Chemical Industries (ICI), and later Monsanto, began to explore the commercial production of PHAs, particularly P(3HB) and its copolymers. nih.govresearchgate.net

Research into oligo(3-hydroxyalkanoates), which are short chains of hydroxyalkanoate monomers, also emerged from the study of PHAs. The term "oligonucleotide" was coined in 1955 to describe short synthetic strands of DNA, and the concept of "oligo" as meaning "few" or "small" has been applied to other biopolymers as well. twistbioscience.com Oligo(3-hydroxyalkanoates) are of interest as they can be more readily absorbed and metabolized by organisms and can also serve as valuable chiral building blocks themselves. ethz.ch The enzymatic or chemical breakdown of high molecular weight PHAs can yield these valuable oligomers and the monomer (R)-3-hydroxybutanoate. ethz.ch

Chemical Compounds Mentioned

Compound Name
(R)-3-hydroxybutanoate
(R)-3-hydroxybutyrate
(S)-3-hydroxybutyrate
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate
Poly((R)-3-hydroxyalkanoates) (PHAs)
Poly((R)-3-hydroxybutyrate) (P(3HB))
Oligo(3-hydroxyalkanoates)
Penem
Carbapenem
Escherichia coli

Interactive Data Table: Properties of (R)-3-hydroxybutyrate

PropertyValueSource
IUPAC Name (3R)-3-hydroxybutanoate nih.gov
Molecular Formula C4H7O3- nih.gov
Molecular Weight 103.10 g/mol nih.gov
Monoisotopic Mass 103.039519081 Da nih.gov
Topological Polar Surface Area 60.4 Ų nih.gov
Formal Charge -1 nih.gov
SMILES CC@HO nih.gov
InChI InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m1/s1 nih.gov
InChIKey WHBMMWSBFZVSSR-GSVOUGTGSA-M nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7KO3

Molecular Weight

142.19 g/mol

IUPAC Name

potassium;(3R)-3-hydroxybutanoate

InChI

InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1

InChI Key

CINYGFCEISABSR-AENDTGMFSA-M

Isomeric SMILES

C[C@H](CC(=O)[O-])O.[K+]

Canonical SMILES

CC(CC(=O)[O-])O.[K+]

Origin of Product

United States

Biochemical Pathways and Metabolic Roles of R 3 Hydroxybutanoate in Diverse Organisms

Endogenous Biosynthesis Pathways in Microorganisms

The biosynthesis of (R)-3-hydroxybutanoate is a multi-step enzymatic process that begins with the central metabolite, acetyl-CoA. This pathway is a natural strategy for many microorganisms to store carbon and energy when faced with an excess of a carbon source but a limitation of other essential nutrients, such as nitrogen or phosphorus. nih.govwikipedia.org

Condensation of Acetyl-CoA to Acetoacetyl-CoA via β-Ketothiolase

The initial step in the biosynthesis of (R)-3-hydroxybutanoate involves the condensation of two acetyl-CoA molecules. aocs.orgnih.gov This reaction is catalyzed by the enzyme β-ketothiolase (also known as acetyl-CoA C-acetyltransferase or PhaA), resulting in the formation of acetoacetyl-CoA. aocs.orgnih.govresearchgate.net This enzyme plays a crucial role in both the synthesis and breakdown of ketone bodies and is involved in the catabolism of the amino acid isoleucine. orpha.netnih.govmy46.org The reaction is reversible and is a key control point in partitioning acetyl-CoA between energy generation via the TCA cycle and carbon storage. nih.govresearchgate.net

Reduction of Acetoacetyl-CoA to (R)-3-Hydroxybutyryl-CoA via Acetoacetyl-CoA Reductase

Following its formation, acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA. aocs.orgnih.gov This stereospecific reduction is catalyzed by the enzyme acetoacetyl-CoA reductase (PhaB), which utilizes NADPH as a cofactor. nih.govwikipedia.orgfrontiersin.org The enzyme is highly specific for producing the (R)-enantiomer, which is the necessary precursor for the synthesis of the biopolymer poly((R)-3-hydroxybutanoate) (PHB). nih.govnih.gov While some bacteria may possess reductases that can use NADH, the enzyme primarily involved in PHB synthesis is typically NADPH-dependent. nih.gov

Polyhydroxyalkanoate Synthase Catalysis in PHB Formation

The final step in the biosynthesis of PHB is the polymerization of (R)-3-hydroxybutyryl-CoA monomers. This reaction is catalyzed by the enzyme polyhydroxyalkanoate (PHA) synthase (PhaC). aocs.orgnih.gov PHA synthase facilitates the processive formation of the long polyester (B1180765) chains that constitute PHB granules within the microbial cell. aocs.org The stereospecificity of this enzyme ensures that the resulting polymer is composed almost exclusively of the (R)-configured monomers. nih.gov

Accumulation and Utilization of Poly((R)-3-hydroxybutanoate) (PHB) as a Carbon and Energy Reserve in Bacteria

Numerous bacteria accumulate PHB as intracellular granules when they experience an imbalance in nutrient availability, specifically an excess of carbon with a limitation of other nutrients like nitrogen or phosphorus. wikipedia.orgnih.gov These PHB granules serve as a vital storage depot for both carbon and energy. wikipedia.orgnih.gov When environmental conditions become more favorable, or when other energy sources are scarce, the bacteria can mobilize these reserves. wikipedia.org In some bacteria, such as Bacillus species, the accumulation of PHB is directly linked to the efficiency of sporulation, a survival mechanism under harsh conditions, suggesting PHB provides the necessary resources for this energy-intensive process. nih.gov

Enzymatic Degradation of PHB to (R)-3-Hydroxybutanoate Monomers

The breakdown of PHB is facilitated by a class of enzymes known as PHB depolymerases. nih.govresearchgate.net These enzymes can be either intracellular, for mobilizing internal stores, or extracellular, for degrading environmental PHB. researchgate.net The degradation process typically involves the hydrolysis of the ester bonds within the polymer chain. nih.gov Studies have shown that the degradation process can yield a mixture of monomers and oligomers of (R)-3-hydroxybutanoate. nih.govresearchgate.net The rate of this enzymatic erosion is influenced by the physical properties of the PHB, such as its crystallinity, with the amorphous regions of the polymer being hydrolyzed more readily than the crystalline regions. nih.govacs.org The degradation often begins at the edges and surface of the PHB granules or films. acs.orgacs.org

Role of (R)-3-Hydroxybutyrate Dehydrogenase (HBDH) in Chiral Transformation and Metabolism

(R)-3-Hydroxybutyrate dehydrogenase (HBDH) is an oxidoreductase that catalyzes the reversible, NAD+-dependent oxidation of (R)-3-hydroxybutanoate to acetoacetate (B1235776). nih.govwikipedia.org This enzyme is crucial for the metabolism of ketone bodies. wikipedia.orgasm.org In the context of PHB metabolism, HBDH allows for the entry of the (R)-3-hydroxybutanoate monomers, released from PHB degradation, into central metabolic pathways. nih.govnih.gov The product of the reaction, acetoacetate, can then be converted to acetoacetyl-CoA, which can subsequently be cleaved to form two molecules of acetyl-CoA, thus feeding into the TCA cycle for energy production or being used for other biosynthetic processes. orpha.netresearchgate.net The enzyme exhibits high stereoselectivity for the (R)-enantiomer. nih.gov The mechanism of HBDH involves a concerted transfer of a hydride ion and a proton. nih.govst-andrews.ac.uk

Enantioselective Reduction of 3-Oxocarboxylates

The synthesis of (R)-3-hydroxybutanoate and other (R)-3-hydroxycarboxylates is often achieved through the highly specific enzymatic reduction of their corresponding 3-oxocarboxylates. nih.govacs.org This reaction is a cornerstone in the production of these valuable chiral precursors, which serve as building blocks for biodegradable polyesters and various pharmaceuticals. nih.govfrontiersin.org The enzyme responsible for this transformation is (R)-3-hydroxybutyrate dehydrogenase (HBDH), which catalyzes the NADH-dependent, asymmetric reduction of acetoacetate to (R)-3-hydroxybutanoate. nih.govwikipedia.org

The enantioselectivity of this reduction is crucial, ensuring the formation of the (R)-enantiomer, which is the biologically relevant form for many applications. nih.govnih.gov This stereospecificity is dictated by the enzyme's active site architecture, which orients the substrate and the cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), in a precise manner for hydride transfer to occur on a specific face of the carbonyl group. acs.orgnih.gov

Structural and Mechanistic Insights into HBDH Activity

(R)-3-hydroxybutyrate dehydrogenase (HBDH), classified under EC 1.1.1.30, belongs to the large superfamily of short-chain dehydrogenases/reductases (SDRs). nih.govwikipedia.org While SDRs exhibit low amino acid sequence identity, they share a highly conserved three-dimensional structure and a characteristic Ser-Tyr-Lys catalytic triad. nih.gov

Structural studies of HBDH from various organisms, including Alcaligenes faecalis, have provided detailed insights into its mechanism. nih.gov The enzyme facilitates a reversible reaction where (R)-3-hydroxybutanoate is oxidized to acetoacetate using NAD+ as a cofactor, or conversely, acetoacetate is reduced to (R)-3-hydroxybutanoate using NADH. wikipedia.orgnih.gov Crystallographic data of HBDH complexed with its substrate and cofactor reveal the precise geometry of the active site. acs.orgnih.gov The nicotinamide ring of NAD+ is positioned such that the pro-R hydrogen of NADH is transferred to the carbonyl carbon of the substrate, resulting in the formation of the (R)-enantiomer of the hydroxy acid. acs.org

Kinetic studies have established a steady-state ordered kinetic mechanism for the reduction of acetoacetate, where hydride transfer is not the rate-limiting step. nih.govacs.org However, when the enzyme acts on non-native substrates like 3-oxovalerate, hydride transfer becomes more rate-limiting. nih.govacs.org The reaction involves a concerted, though not necessarily synchronous, transfer of a hydride from NADH and a proton to the substrate. nih.govacs.org

Regulation of (R)-3-Hydroxybutanoate Production in Microbial Systems

The production of (R)-3-hydroxybutanoate in microorganisms is intricately regulated by various factors, including nutrient availability and the genetic makeup of the organism. nih.govnih.gov Many bacteria naturally synthesize polyhydroxybutyrate (B1163853) (PHB), a polymer of (R)-3-hydroxybutanoate, as a carbon and energy storage compound, particularly under conditions of nutrient limitation when a carbon source is in excess. frontiersin.orgnih.gov

In Pseudomonas aeruginosa, the expression of the bdhA gene, which encodes the (R)-3-hydroxybutyrate dehydrogenase, is specifically induced by (R)-3-hydroxybutyrate itself. This regulation involves the alternative sigma factor RpoN and the enhancer-binding protein PA2005, which are essential for the utilization of (R)-3-hydroxybutyrate as a sole carbon and energy source. nih.gov

Impact of Nutrient Limitation (e.g., Nitrogen, Phosphorus) on Production Yields

Nutrient limitation is a key strategy to enhance the production of (R)-3-hydroxybutanoate and its polymer, PHB, in microbial systems. nih.govnih.govresearchgate.net When essential nutrients like nitrogen or phosphorus are scarce, but a carbon source is abundant, the metabolic flux is redirected from biomass formation towards the synthesis of storage compounds like PHB. nih.govresearchgate.netmdpi.com

Studies in Escherichia coli engineered to produce (R)-3-hydroxybutyrate have demonstrated that both nitrogen and phosphorus limitation can significantly increase product yields. nih.gov Fed-batch cultivation strategies, where the growth rate is controlled by the continuous addition of a limiting nutrient, have proven effective in improving productivity. nih.govnih.gov For instance, under ammonium-limited conditions in a fed-batch process, the specific productivity of (R)-3-hydroxybutyrate was found to be higher compared to simple batch cultures. nih.gov Phosphate (B84403) limitation has also been shown to be an advantageous strategy, leading to a higher glycolytic flux and, consequently, a higher specific productivity of (R)-3-hydroxybutyrate. nih.gov In some cases, phosphate limitation resulted in the highest volumetric productivity. nih.gov

The following table summarizes the effect of different nutrient limitation strategies on (R)-3-hydroxybutyrate production in a recombinant E. coli strain.

Cultivation StrategyLimiting NutrientSpecific Productivity (q3HB) (mg g⁻¹ h⁻¹)Volumetric Productivity (r3HB) (g L⁻¹ h⁻¹)Final 3HB Concentration (g L⁻¹)
Ammonium-limited fed-batchNitrogen~17 (mean)--
Phosphate-limited fed-batchPhosphorusHigher than ammonium-limited1.54.1

Data compiled from a study on recombinant E. coli. frontiersin.orgnih.gov

Genetic Engineering Strategies for Enhanced Biosynthesis

Metabolic engineering of microorganisms, particularly E. coli, which does not naturally produce PHB, has been a successful approach to enhance the production of (R)-3-hydroxybutyrate. frontiersin.orgnih.govnih.gov These strategies often involve the introduction of genes from PHB-producing bacteria, such as Halomonas boliviensis or Ralstonia eutropha. frontiersin.orgnih.govnih.gov

A common strategy involves expressing the genes for β-ketothiolase and acetoacetyl-CoA reductase, which catalyze the conversion of acetyl-CoA to (R)-3-hydroxybutyryl-CoA. nih.gov The endogenous thioesterases in E. coli can then hydrolyze (R)-3-hydroxybutyryl-CoA to (R)-3-hydroxybutyrate, which is subsequently exported out of the cell. nih.gov

Further enhancements have been achieved by:

Increasing Cofactor Supply: The reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA is dependent on the cofactor NADPH. Overexpressing genes involved in NADPH regeneration, such as zwf (glucose-6-phosphate dehydrogenase), can increase the supply of NADPH and thereby boost (R)-3-hydroxybutyrate production. nih.gov

Disrupting Competing Pathways: To channel more carbon towards (R)-3-hydroxybutyrate, genes involved in competing pathways, such as the formation of acetate (B1210297) (pta gene), can be knocked out. nih.gov

Chromosomal Integration: Integrating the biosynthesis genes into the chromosome of the production host can lead to more stable recombinant strains for long-term production. nih.gov

One study reported that a genetically engineered E. coli strain, EcNL4, designed to produce the ketone body (R)-3-hydroxybutyrate, led to a 3.1-fold increase in short-chain fatty acid levels in mice compared to the wild-type strain. mdpi.com

Interplay with Other Metabolic Pathways

The biosynthesis of (R)-3-hydroxybutanoate is closely linked to central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis, as they all utilize the central precursor molecule, acetyl-CoA. frontiersin.orgnih.govnih.gov

Competition with Tricarboxylic Acid (TCA) Cycle and Fatty Acid Biosynthesis

The production of (R)-3-hydroxybutyrate begins with the condensation of two molecules of acetyl-CoA. frontiersin.orgnih.gov This acetyl-CoA is derived from the breakdown of carbohydrates through glycolysis. frontiersin.org However, acetyl-CoA is a critical metabolic hub and is also the entry point for the TCA cycle, which is the primary pathway for cellular energy generation in the form of ATP. nih.govwikipedia.org Additionally, acetyl-CoA is the fundamental building block for the synthesis of fatty acids.

Therefore, a direct competition exists for the available pool of acetyl-CoA. Under normal growth conditions with sufficient nutrients, a significant portion of acetyl-CoA enters the TCA cycle to meet the cell's energy demands. nih.govyoutube.com The flux of acetyl-CoA into the TCA cycle is tightly regulated by the energy status of the cell; high levels of ATP and NADH inhibit key enzymes of the cycle, such as citrate (B86180) synthase and isocitrate dehydrogenase. nih.govyoutube.com

When conditions are manipulated to favor (R)-3-hydroxybutyrate production, such as through nutrient limitation, the activity of the TCA cycle may be downregulated. nih.gov This metabolic shift diverts the flow of acetyl-CoA away from energy production and towards the synthesis of storage compounds like PHB or, in engineered strains, the direct production and excretion of (R)-3-hydroxybutyrate. frontiersin.orgnih.gov Similarly, the pathways for fatty acid biosynthesis also compete for the same acetyl-CoA pool. Engineering strategies that redirect carbon flow towards (R)-3-hydroxybutanoate must consider and often aim to minimize the flux into these competing pathways to maximize product yield.

Biological Signaling Functions of Short-Chain Oligo(3-hydroxyalkanoates) and (R)-3-Hydroxybutanoate

(R)-3-hydroxybutanoate, in its monomeric and oligomeric forms, extends its biological influence beyond being a simple carbon and energy reserve. Emerging research highlights its role as a signaling molecule, participating in complex cellular processes. This includes modulating ion transport, interacting with a variety of cellular macromolecules, and influencing the stability of intracellular structures.

Involvement in Ion Transport across Phospholipid Bilayer Membranes

A remarkable function of poly-(R)-3-hydroxybutyrate (PHB), particularly the short-chain form (cPHB), is its ability to form ion-conducting channels across phospholipid bilayers. nih.govnih.gov These are not typical protein-based channels, but rather complexes formed by the association of PHB with inorganic polyphosphate (polyP). nih.govnih.gov

In bacteria such as Escherichia coli, complexes of PHB and calcium polyphosphate (CaPPi) have been shown to assemble into voltage-activated calcium channels in the plasma membrane. nih.gov These non-proteinaceous channels exhibit many characteristics of their protein counterparts, including voltage-dependent activation, selectivity for divalent cations like Ca²⁺ over monovalent cations, and the ability to be blocked by specific ions like La³⁺ and Co²⁺. nih.govnih.gov The formation of these channels is considered a fundamental process, potentially representing an evolutionary precursor to the more complex protein-based ion channels. nih.govnih.gov

The structure of the PHB/polyP complex is key to its function. The polyP component is believed to select and bind cations, while the helical conformation of PHB oligomers can form a channel-like structure through the lipid membrane, facilitating the transport of the selected ions. nih.gov These channels can exist in different conductance states. For instance, a complex from competent E. coli cells can form pores with conductances ranging from 250 pS to 1 nS, and these high-conductance states may be important for processes like genetic transformation. nih.gov The presence of both PHB and polyP has also been detected in sophisticated ion-conducting proteins like the human erythrocyte Ca²⁺-ATPase pump and the Streptomyces lividans potassium channel, suggesting a cooperative role for these polymers in ion transport even in higher organisms. nih.gov

Properties of PHB/Polyphosphate Ion Channels
PropertyDescriptionOrganism/System StudiedReference
CompositionComplexes of poly-3-hydroxybutyrate (PHB) and calcium polyphosphate (CaPPi).Escherichia coli nih.gov
Channel TypeVoltage-activated, selective for divalent cations (e.g., Ca²⁺).Escherichia coli nih.gov
ConductanceCan form high-conductance pores (250 pS to 1 nS).Competent Escherichia coli cells nih.gov
InhibitionInhibited by lanthanum (La³⁺) and other transition metal cations.Escherichia coli nih.govnih.gov
Proposed FunctionTransmembrane Ca²⁺ transport, potential role in genetic transformability.Bacteria nih.govnih.gov

Influence on Protein Folding and Granule Stabilization

The interaction of (R)-3-hydroxybutanoate polymers with proteins has significant implications for protein stability and the structural integrity of PHB granules. The primary proteins responsible for granule stabilization are the phasins. mdpi.com

In prokaryotes, PHB granules exist as hydrophobic entities within the aqueous cytoplasm. Phasins act as a natural surfactant, forming a proteinaceous coat on the surface of the granule. mdpi.com This coating serves several critical functions:

It creates a barrier between the hydrophobic polymer core and the hydrophilic cytoplasm. mdpi.com

It prevents the non-specific adsorption of other cytoplasmic proteins onto the granule surface, which could interfere with cellular processes. mdpi.com

It stabilizes the granules, preventing them from coalescing into a large, single inclusion, which facilitates easier mobilization of the stored carbon when needed. scite.ai

The stabilizing effect of these interactions is further demonstrated in protein immobilization applications. When proteins are fused with a PHB-binding domain (like a phasin) and attached to PHB particles, they exhibit enhanced stability and are protected from self-degradation. nih.gov This suggests that the interaction with the polymer surface imposes a conformation on the protein that is more resistant to proteolysis. While not a direct role in the initial folding of a new polypeptide chain, this stabilizing influence is crucial for maintaining the function and integrity of proteins associated with PHB.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of (R)-3-hydroxybutanoate, providing powerful means for separation and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized, often requiring specialized columns and derivatization procedures to achieve the desired resolution and sensitivity.

HPLC is a versatile technique for the analysis of (R)-3-hydroxybutanoate. To achieve enantiomeric separation from (S)-3-hydroxybutanoate, chiral stationary phases (CSPs) are essential. phenomenex.com Polysaccharide-based CSPs are commonly employed for this purpose. phenomenex.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the stationary phase. phenomenex.com

In some applications, derivatization of the hydroxyl and carboxyl groups of 3-hydroxybutyrate (B1226725) is performed prior to HPLC analysis. This can enhance the chromatographic properties and detection sensitivity of the compound. For instance, pre-column derivatization with a fluorescent reagent like 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) allows for highly sensitive fluorescence detection. nih.gov A two-dimensional HPLC system has been developed for the simultaneous detection of lactate (B86563) and 3-hydroxybutyrate enantiomers in clinical samples, demonstrating the capability of modern HPLC systems to handle complex analyses. nih.gov In this system, after derivatization, the compounds are first separated on a standard C18 column, followed by a second-dimension separation on a chiral column to resolve the enantiomers. nih.gov

An alternative approach combines enzymatic specificity with HPLC. In this method, (R)-3-hydroxybutyrate dehydrogenase is used to convert (R)-3-hydroxybutanoate to acetoacetate (B1235776), with the concomitant reduction of NAD+ to NADH. The resulting NADH is then quantified by reversed-phase HPLC with UV detection at 340 nm. tandfonline.comoup.com This method offers high sensitivity, allowing for the analysis of small sample volumes. tandfonline.comoup.com

Table 1: Example HPLC Method Parameters for Chiral Separation of 3-Hydroxybutyrate Enantiomers

Parameter Condition Reference
System Two-Dimensional HPLC nih.gov
Derivatization Reagent 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) nih.gov
1st Dimension Column Capillary monolithic octadecylsilane (B103800) (C18) nih.gov
1st Dimension Mobile Phase 13% acetonitrile (B52724) and 0.05% trifluoroacetic acid in water nih.gov
2nd Dimension Column Chiralpak KSAACSP-001S enantioselective column nih.gov
2nd Dimension Mobile Phase Mixed solutions of methanol (B129727) and acetonitrile containing formic acid nih.gov

| Detection | Fluorescence | nih.gov |

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Since (R)-3-hydroxybutanoate is not directly volatile, a derivatization step is required to convert it into a more suitable form for GC analysis. dc.govresearchgate.net A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxyl groups into their trimethylsilyl (B98337) (TMS) derivatives. dc.govresearchgate.net This process prevents the thermal degradation of the analyte in the GC inlet. dc.gov

For the specific separation of the (R) and (S) enantiomers, chiral GC columns are employed. nih.gov These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, that interacts differently with each enantiomer, leading to their separation. restek.comelementlabsolutions.comgcms.cz For example, a stationary phase consisting of 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta-cyclodextrin (B164692) has been used for such separations. restek.com The choice of the specific chiral column and the temperature program of the GC oven are critical for achieving optimal enantioselectivity. gcms.cz

The mass spectrometer detector in a GC-MS system provides structural information and allows for highly selective and sensitive quantification by monitoring specific fragment ions of the derivatized analyte. researchgate.netscispace.com

Table 2: Example GC-MS Method Parameters for 3-Hydroxybutyrate Analysis

Parameter Condition Reference
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS researchgate.net
Capillary Column HP-5MS (or similar 5% phenyl methyl silicone) researchgate.netoup.com
Carrier Gas Helium oup.com
Injection Mode Splitless nih.gov
Ionization Mode Electron Impact (EI) scispace.com

| Acquisition Mode | Single Ion Monitoring (SIM) or Full Scan | researchgate.netscispace.com |

Spectroscopic Techniques for Structural and Stereochemical Analysis

Spectroscopic methods are indispensable for the detailed structural elucidation of Potassium (R)-3-hydroxybutanoate, providing insights into its atomic connectivity, conformation, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of molecules in solution. Both ¹H and ¹³C NMR are used to confirm the identity and purity of (R)-3-hydroxybutanoate. nih.gov The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum provide detailed information about the proton environment within the molecule. hmdb.cadocbrown.info

For stereochemical and conformational analysis, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are employed. bmrb.io These experiments help to establish the connectivity between different atoms and can provide information about the relative spatial orientation of the substituents around the chiral center. The absolute (R) configuration of the monomeric unit has been confirmed using a combination of techniques including NMR and GC on chiral columns. nih.gov

Table 3: Typical ¹H NMR Chemical Shifts for (R)-3-hydroxybutyrate Moiety

Proton Chemical Shift (ppm) Multiplicity Reference
CH₃ ~1.20 Doublet hmdb.ca
CH₂ ~2.31 and ~2.41 Doublet of doublets hmdb.ca
CH ~4.17 Multiplet hmdb.ca

Note: Chemical shifts are dependent on the solvent and other experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like LC or GC, it becomes a powerful tool for identification and quantification, even in complex biological matrices. nih.gov

In LC-MS, electrospray ionization (ESI) is a common ionization method. The resulting mass spectrum will show the molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+K]⁺ in positive ion mode), confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides further structural confirmation.

MS is also central to metabolite profiling studies, where the goal is to identify and quantify a range of metabolites, including (R)-3-hydroxybutanoate, in a biological sample. nih.govscience.gov These studies often utilize high-resolution mass spectrometers for accurate mass measurements, which aids in the confident identification of compounds. nih.gov

Enzymatic Assays for Specific Enantiomer Quantification (e.g., using (R)-3-Hydroxybutyrate Dehydrogenase)

Enzymatic assays offer a highly specific and sensitive method for the quantification of the (R)-enantiomer of 3-hydroxybutanoate. These assays capitalize on the stereospecificity of the enzyme (R)-3-hydroxybutyrate dehydrogenase (HBDH). creative-enzymes.comsigmaaldrich.comwikipedia.org

The principle of the assay is based on the following reversible reaction:

(R)-3-hydroxybutanoate + NAD⁺ ⇌ Acetoacetate + NADH + H⁺ wikipedia.org

The reaction is driven in the forward direction, and the amount of (R)-3-hydroxybutanoate in the sample is determined by measuring the amount of NADH produced. nih.gov The increase in NADH can be monitored spectrophotometrically by the change in absorbance at 340 nm. tandfonline.com This method is highly specific for the (R)-enantiomer as HBDH does not react with the (S)-enantiomer. tandfonline.com

Commercially available kits based on this principle provide a convenient and reliable means for quantifying (R)-3-hydroxybutyrate in various samples, including serum and plasma. fujifilm.com These assays have been shown to be robust and have excellent precision. For enhanced sensitivity, the NADH produced can be coupled to a subsequent reaction that generates a colored or fluorescent product, or it can be quantified using a more sensitive technique like a radioisotopic procedure. nih.gov

Table 4: Components of a Typical Enzymatic Assay Kit for (R)-3-Hydroxybutyrate

Component Function Reference
Assay Buffer Provides optimal pH and ionic strength for the enzyme
(R)-3-Hydroxybutyrate Dehydrogenase (HBDH) Catalyzes the specific oxidation of (R)-3-hydroxybutanoate sigmaaldrich.com
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide) Coenzyme that is reduced to NADH creative-enzymes.comsigmaaldrich.com
Substrate/Probe Reacts with NADH to produce a detectable signal (e.g., colorimetric)

| (R)-3-Hydroxybutyrate Standard | Used to generate a standard curve for quantification | |

Microscopy-Based Techniques for Degradation Studies

Microscopy techniques provide a direct visualization of the degradation process, offering a window into the intricate interactions between enzymes and polymer substrates. These methods are invaluable for understanding the spatial and temporal dynamics of polymer erosion.

Atomic Force Microscopy (AFM) for Observing Enzymatic Degradation Processes on Polymer Films

Atomic Force Microscopy (AFM) has emerged as a powerful tool for the in-situ, real-time observation of the enzymatic degradation of poly(R)-3-hydroxybutyrate (PHB) films at the nanoscale. researchgate.net This high-resolution imaging technique allows for the detailed characterization of surface morphology changes, providing critical insights into the degradation mechanism.

Detailed Research Findings:

AFM studies have consistently revealed that the enzymatic degradation of PHB films by PHB depolymerases is not a uniform process. Instead, it is highly dependent on the polymer's morphology, particularly the distribution of crystalline and amorphous regions.

Preferential Degradation of Amorphous Regions: A seminal finding from AFM investigations is the preferential hydrolysis of the amorphous domains of PHB films. acs.org The more ordered and densely packed crystalline regions are significantly more resistant to enzymatic attack. This leads to an increase in the surface roughness of the film as the degradation progresses, with the formation of pits and voids in the initially amorphous areas. In-situ AFM observations of thin films of ultrahigh molecular weight P(3HB) treated with P(3HB) depolymerase from Ralstonia pickettii T1 showed the film surface becoming rougher and thinner over time. researchgate.net

Formation of Characteristic Degradation Patterns: The enzymatic erosion of PHB films often results in the formation of distinct topographical features. For instance, studies have observed the appearance of digested and non-digested patches on the spherulitic surface of PHB films. The height difference between these areas has been measured to be approximately 50 nm. nih.gov In some cases, particularly with oriented PHB films, the degradation process can lead to the gradual emergence of fine "shish-kebab" structures, further supporting the preferential degradation of the amorphous "kebab" regions surrounding the crystalline "shish" fibrils. researchgate.net

Influence of Crystallinity and Film Thickness: The rate and extent of enzymatic degradation are significantly influenced by the crystallinity and thickness of the PHB film. Thinner films, which tend to be more amorphous, generally exhibit a higher initial degradation rate. rsc.org However, this trend can be complex, as extremely thin, nanoscopic films may show impeded degradation due to the absence of sufficient crystalline regions, which can influence enzyme binding and activity. rsc.org Research on melt-crystallized PHB films has shown that the rate of enzymatic degradation decreases with an increase in the mean size of the crystals. acs.org

Real-Time Visualization of Degradation: The capability of AFM to perform real-time imaging in a liquid environment allows for the direct observation of the degradation process as it happens. researchgate.netnih.gov This has enabled researchers to track the progression of enzymatic erosion from the initial adsorption of the enzyme onto the polymer surface to the subsequent hydrolysis and removal of polymer chains. acs.org Real-time AFM studies on P(3HB) single crystals have shown that enzymatic erosion often initiates at disordered chain-packing regions, leading to the formation of grooves. nih.gov

Interactive Data Table: AFM-Based Observations of PHB Film Degradation

ParameterObservationSource(s)
Initial Degradation Site Preferential attack on amorphous regions acs.orgresearchgate.net
Surface Morphology Change Increased roughness, formation of pits and voids researchgate.net
Characteristic Structures "Shish-kebab" structures in oriented films researchgate.net
Height Difference (Digested vs. Undigested) Approximately 50 nm nih.gov
Effect of Crystallinity Higher crystallinity leads to slower degradation acs.org
Effect of Film Thickness Thinner (more amorphous) films degrade faster initially rsc.org
Erosion of Single Crystals Starts at disordered regions, forming grooves nih.gov

This detailed view provided by AFM is instrumental in building a comprehensive understanding of the factors that govern the biodegradability of PHB and, by extension, informs the design of materials based on this compound with tailored degradation profiles.

Research Applications and Scientific Utility of Potassium R 3 Hydroxybutanoate

As a Chiral Building Block in Complex Organic Synthesis

The stereospecific nature of Potassium (R)-3-hydroxybutanoate makes it an important starting material in asymmetric synthesis, where the precise arrangement of atoms is crucial for the biological activity of the target molecule. The (R)-configuration at the C-3 position provides a readily available chiral center that can be incorporated into larger, more complex structures, saving multiple synthetic steps and avoiding the need for challenging chiral separations.

Precursor for the Synthesis of Carbapenem (B1253116) Antibiotics

(R)-3-hydroxybutyric acid, derived from its potassium salt, is a recognized chiral precursor for the synthesis of carbapenem antibiotics. researchgate.net Carbapenems are a class of broad-spectrum β-lactam antibiotics. The synthesis of the characteristic carbapenem core structure requires specific stereochemistry, which can be efficiently established using (R)-3-hydroxybutanoate as a starting material. researchgate.net For instance, the chiral center in (R)-3-hydroxybutanoate is utilized to construct the pyrrolidine (B122466) ring of the carbapenem framework with the correct stereochemical configuration, which is essential for its antibacterial activity.

Intermediate in the Synthesis of Macrodiolide Antibiotics

The utility of (R)-3-hydroxybutanoate extends to the synthesis of macrodiolide antibiotics, a class of macrolides characterized by a large lactone ring formed by the dimerization of two hydroxy-carboxylic acid units. These complex natural products often possess numerous stereocenters. (R)-3-hydroxybutanoate serves as a key chiral building block for the synthesis of these intricate molecules. researchgate.net A notable example is the total synthesis of elaiophylin, a C2-symmetrical macrodiolide antibiotic. researchgate.net In this synthesis, (R)-3-hydroxybutanoate is used to introduce several of the required stereogenic centers in a controlled manner, demonstrating its importance in constructing complex, biologically active natural products. researchgate.net

Monomer and Precursor for Biodegradable Polyester (B1180765) Synthesis

This compound is a direct precursor to the monomer used in the biosynthesis and chemical synthesis of polyhydroxyalkanoates (PHAs), a family of biodegradable and biocompatible polyesters. wikipedia.org These bioplastics are considered promising alternatives to conventional petroleum-based plastics due to their ability to be degraded by microorganisms in various environments. wikipedia.orgnih.gov

Production of Poly((R)-3-hydroxybutanoate) (PHB)

Poly((R)-3-hydroxybutanoate) (PHB) is the most common type of PHA. wikipedia.org It is a thermoplastic polyester produced by numerous microorganisms as an intracellular carbon and energy storage compound, typically under conditions of nutrient limitation. wikipedia.orgresearchgate.net The biosynthesis of PHB involves the enzymatic polymerization of (R)-3-hydroxybutyryl-CoA monomers. wikipedia.orgnih.gov this compound can be converted to its corresponding ester and subsequently used in chemical polymerization methods or serve as a substrate in microbial fermentation processes to produce PHB. google.com PHB is a highly crystalline and somewhat brittle material. nih.gov

Synthesis of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and Other Copolymers

To improve the physical properties of PHB, particularly its brittleness, (R)-3-hydroxybutanoate is often copolymerized with other hydroxyalkanoate monomers. nih.gov The most common copolymer is poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which is formed by the copolymerization of 3-hydroxybutyrate (B1226725) and 3-hydroxyvalerate (B1259860) (3HV) monomers. wikipedia.orgmdpi.com The incorporation of 3HV units into the polymer chain disrupts the crystalline structure of PHB, resulting in a more flexible and processable material. wikipedia.orgnih.gov The production of PHBV can be achieved through microbial fermentation by providing a co-substrate like propionic acid or valeric acid, which serves as a precursor for the 3HV monomer. nih.govmdpi.com Metabolic engineering strategies in bacteria like Escherichia coli have also been developed to produce PHBV with varying monomer compositions from single carbon sources. nih.gov

Investigating Molecular Weight and Composition Effects on Polymer Properties

The properties of PHB and its copolymers like PHBV are highly dependent on their molecular weight and, in the case of copolymers, the monomer composition. nih.govnih.gov

Molecular Weight: The molecular weight of the polymer chain is a critical factor influencing its mechanical and degradation properties. nih.gov Higher molecular weight generally leads to improved mechanical strength. However, the thermal and mechanical properties can be dependent on the molecular weight up to a certain point, beyond which factors like molecular entanglements can affect properties like melting temperature and crystallinity. nih.gov Lower molecular weight PHB, for instance, exhibits a faster rate of hydrolytic degradation. researchgate.net The molecular weight of microbially produced PHAs can be influenced by the bacterial strain used, fermentation conditions, and the extraction methods employed. nih.govnih.gov

Monomer Composition in PHBV: The ratio of 3-hydroxybutyrate (3HB) to 3-hydroxyvalerate (3HV) units in the PHBV copolymer significantly impacts its physical characteristics. wikipedia.orgnih.gov Increasing the 3HV content generally leads to:

Decreased Crystallinity: The 3HV units disrupt the regular packing of the PHB polymer chains, leading to a less crystalline material. nih.gov

Lower Melting Point (Tm): A decrease in crystallinity results in a lower melting temperature. nih.gov

Increased Flexibility: The polymer becomes less brittle and more flexible. wikipedia.org

Altered Mechanical Properties: An increase in the 3HV fraction can lead to a decrease in tensile strength and Young's modulus but an increase in impact resistance. wikipedia.org

Increased Biodegradation Rate: The lower crystallinity associated with higher 3HV content can make the polymer more accessible to microbial enzymes, thus increasing the rate of biodegradation. nih.gov

This ability to tune the properties of PHBV by adjusting the monomer ratio makes it a versatile material for a wide range of applications, from packaging to medical devices. wikipedia.orgmdpi.com

Table 1: Effect of 3-Hydroxyvalerate (3HV) Content on the Properties of PHBV

Property Effect of Increasing 3HV Content Reference
Melting Point (Tm) Decreases nih.gov
Crystallinity Decreases nih.gov
Tensile Strength Decreases wikipedia.org
Flexibility Increases wikipedia.org
Biodegradation Rate Increases nih.gov

Table 2: Comparison of Selected Properties of PHB and PHBV

Property PHB PHBV (typical) Reference
Density (g/cm³) 1.25 1.25 nih.gov
Melting Temperature (°C) ~161-177 ~153 nih.gov
Glass Transition Temp. (°C) ~-10 ~-1 nih.gov
Tensile Strength (MPa) ~21 ~25.9 nih.gov
Elongation at Break (%) ~5.2-8.4 ~1.4 nih.gov

Fundamental Studies in Biocatalysis and Synthetic Biology

The production of enantiomerically pure chemicals is a significant goal in biotechnology. (R)-3-hydroxybutanoate, a valuable chiral building block, is a key target for biocatalytic and synthetic biology approaches. These methods offer sustainable alternatives to traditional chemical synthesis.

Enzyme Engineering Efforts to Optimize Product Formation

The enzymatic production of (R)-3-hydroxybutanoate and its derivatives is a key area of research, focusing on enhancing efficiency and stereoselectivity. One method involves the direct synthesis from two acetyl-CoA molecules. This is a two-step process starting with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by β-ketothiolase. The subsequent reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA is carried out by an acetoacetyl-CoA reductase, an enzyme crucial for determining the stereochemistry of the final product. For instance, the reductase phaB from Cupriavidus necator specifically produces the (R) form. nih.gov Another strategy is the use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) for the reduction of ketoesters to produce enantiomerically enriched hydroxybutyrates. google.com

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have also been effectively used in the kinetic resolution of racemic mixtures to produce enantiopure (R)-3-hydroxybutanoate derivatives. mdpi.com This involves the selective transesterification of the (R)-enantiomer from a racemic mixture of ethyl 3-hydroxybutyrate with (R)-1,3-butanediol. mdpi.com Furthermore, research has explored the use of recombinant ketoreductases to asymmetrically reduce substrates like ethyl 4-chloro-3-oxobutanoate to yield precursors for (R)-4-cyano-3-hydroxybutanoate. google.com

These enzyme-based methods are often favored for their high selectivity and operation under mild reaction conditions, presenting a more sustainable route for producing chiral compounds.

Development of Microbial Cell Factories for Sustainable Production

Microbial cell factories, primarily engineered strains of bacteria and yeast, are being developed for the sustainable production of (R)-3-hydroxybutanoate from renewable resources. nih.gov These engineered microorganisms are optimized to channel carbon from sources like glucose or even CO2 into the desired product pathway. nih.govportlandpress.com

A common strategy involves introducing and expressing genes for the (R)-3-hydroxybutyrate synthesis pathway in a host organism like Escherichia coli. This typically includes the genes for β-ketothiolase (phbA), acetoacetyl-CoA reductase (phbB), and a thioesterase to release the free acid from its CoA derivative. nih.govnih.gov For example, co-expression of phbA, phbB, and tesB (thioesterase II) in E. coli has been shown to successfully produce (R)-3-hydroxybutyric acid. nih.gov

Researchers have also engineered non-conventional yeasts like Arxula adeninivorans for this purpose. nih.gov This yeast possesses an endogenous secretion system that can export the produced (R)-3-hydroxybutyrate into the culture medium, simplifying downstream processing. nih.gov Another approach involves the cyanobacterium Synechocystis sp. PCC 6803, where overexpression of RuBisCO genes led to increased production of polyhydroxybutyrate (B1163853) (PHB), the polymer of (R)-3-hydroxybutyrate. mdpi.com

The development of these microbial cell factories is a key step towards the economically viable and environmentally friendly production of (R)-3-hydroxybutanoate and its polymer, PHB. portlandpress.comnih.govnih.govresearchgate.netacs.orgresearchgate.net

Table 1: Examples of Engineered Microbial Strains for (R)-3-Hydroxybutanoate Production

OrganismGenetic ModificationProductKey FindingsReference
Escherichia coliCo-expression of phbA, phbB, and tesB(R)-3-hydroxybutyric acidAchieved up to 12 g/L in fed-batch fermentation. nih.gov
Arxula adeninivoransExpression of β-ketothiolase and acetoacetyl-CoA reductase(R)-3-hydroxybutyric acidUtilized endogenous secretion system for product export. nih.gov
Synechocystis sp. PCC 6803Overexpression of RuBisCO genesPolyhydroxybutyrate (PHB)Increased biomass and PHB accumulation. mdpi.com
E. coliExpression of phaB from Cupravidus necator(R)-3-hydroxybutyryl-CoADemonstrated stereospecific production of the (R) form. nih.gov

Investigation of its Role in Biological Systems (Non-Clinical)

Beyond its utility as a chemical building block, (R)-3-hydroxybutanoate and its polymer, polyhydroxybutyrate (PHB), are investigated for their roles in fundamental biological processes in bacteria and plants.

Study of Intracellular PHB Granule Formation and Associated Proteins

In many bacteria, (R)-3-hydroxybutanoate is polymerized and stored as intracellular granules of polyhydroxybutyrate (PHB), serving as a carbon and energy reserve. asm.org The formation and structure of these granules are complex processes involving a variety of associated proteins. asm.orgnih.govasm.org

Key proteins involved in PHB granule formation include:

PHB Synthase (PhaC): The primary enzyme that polymerizes (R)-3-hydroxybutyryl-CoA into PHB. asm.orgnih.gov

Phasins (PhaP): Small, amphipathic proteins that coat the surface of PHB granules, influencing their size and number. nih.govbiorxiv.org Ralstonia eutropha, a model organism for PHB research, has multiple phasin (B1169946) proteins (PhaP1 to PhaP7). nih.gov

PHB Depolymerase (PhaZ): An enzyme that breaks down PHB back into its monomer units. asm.orgbiorxiv.org

Regulatory Proteins (PhaR): Proteins that can bind to both PHB granules and the nucleoid, suggesting a role in regulating gene expression in response to PHB accumulation. asm.org

Research using fluorescent protein fusions has shown that PHB synthase is catalytically active and localizes to the granules, with granule formation being a rapid process. nih.gov The composition of proteins on the granule surface changes over time, indicating a dynamic process of maturation. biorxiv.org Initially, the PHB polymerase accumulates, followed by the recruitment of phasin. biorxiv.orgbiorxiv.org As the granule matures, the polymerase dissociates, and the depolymerase is recruited. biorxiv.orgbiorxiv.org

Table 2: Key Proteins Associated with PHB Granules in Ralstonia eutropha

Protein TypeExamplesFunctionReference
PHB SynthasePhaC1, PhaC2Polymerization of (R)-3-hydroxybutyryl-CoA into PHB nih.govasm.org
PhasinsPhaP1, PhaP2, PhaP3, PhaP4, PhaP5, PhaP6, PhaP7Determine the size and number of PHB granules nih.gov
PHB DepolymerasePhaZa1Degradation of PHB asm.orgasm.org
Regulatory ProteinPhaRTranscriptional regulation, binds to PHB and nucleoid asm.org

Research on its Influence on Gene Expression and Cellular Redox Homeostasis in Plants

Recent studies have begun to explore the role of 3-hydroxybutyrate (3-HB) as a signaling molecule in plants, influencing gene expression and cellular redox balance. nih.govnih.gov While much of the focus on redox homeostasis in plants has been on the roles of antioxidants like ascorbate (B8700270) and glutathione, and enzymes such as superoxide (B77818) dismutase, there is emerging evidence for the involvement of other metabolites. berkeley.edufrontiersin.orgmdpi.com

In flax, it has been shown that 3-HB is a naturally occurring compound. nih.gov An increase in 3-HB content, either through genetic modification or external application, led to the upregulation of genes involved in chromatin remodeling, specifically those related to DNA methylation. nih.gov This suggests a potential link between the plant's metabolic state and epigenetic regulation. nih.gov

Furthermore, 3-hydroxybutyrate can impact cellular redox homeostasis. nih.gov It has been shown to act as a direct antioxidant for hydroxyl radicals and can influence the transcriptional activity of antioxidant defense systems. nih.gov In plants, maintaining redox balance is crucial for responding to environmental stresses. berkeley.edufrontiersin.orgnih.gov The interplay between metabolites like 3-HB, phytohormones, and the antioxidant network is a complex area of ongoing research. nih.govmdpi.com

Mechanistic Studies on R 3 Hydroxybutanoate and Its Derivatives

Kinetics and Mechanisms of Enzymatic Reactions Involving (R)-3-Hydroxybutanoate

The enzyme (R)-3-hydroxybutyrate dehydrogenase (HBDH) is central to the metabolism of (R)-3-hydroxybutanoate, catalyzing the reversible, NADH-dependent reduction of acetoacetate (B1235776) to (R)-3-hydroxybutyrate. nih.gov This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov Understanding its mechanism is crucial for applications in biocatalysis and the synthesis of chiral precursors for biodegradable polyesters and antibiotics. nih.gov

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating enzymatic reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.orgsemanticscholar.org This method has been instrumental in dissecting the mechanism of (R)-3-hydroxybutyrate dehydrogenase (HBDH). acs.org

Studies combining initial velocity patterns and primary deuterium (B1214612) KIEs have established a steady-state ordered kinetic mechanism for the reduction of acetoacetate by both a psychrophilic (from Psychrobacter arcticus, PaHBDH) and a mesophilic (from Acinetobacter baumannii, AbHBDH) HBDH. acs.orgresearchgate.net In this mechanism for acetoacetate reduction, hydride transfer from NADH is not the rate-limiting step. acs.orgresearchgate.net However, when a non-native, bulkier substrate like 3-oxovalerate is used, the primary deuterium KIEs indicate that hydride transfer becomes more rate-limiting. acs.orgresearchgate.net

Solvent deuterium KIEs, which probe the contribution of proton transfer, suggest that for the reduction of 3-oxovalerate, both hydride and proton transfers occur within the same transition state. acs.org This indicates a concerted, though not necessarily synchronous, transfer process. nih.govresearchgate.net The use of KIEs is essential because enzymatic reactions are often limited by slower, isotope-insensitive steps like product release or conformational changes, which can obscure the intrinsic isotope effect of the chemical step itself. nih.gov Advanced methods are therefore employed to extract these intrinsic KIEs to accurately define the transition state for hydride transfer. nih.gov

Table 1: Primary Deuterium Kinetic Isotope Effects (KIEs) on the Reduction of 3-Oxocarboxylates by HBDH Orthologues. Data sourced from ACS Publications acs.org.
EnzymeSubstrateDkcatD(kcat/Km)NADHD(kcat/Km)substrate
PaHBDHAcetoacetate1.02 ± 0.011.03 ± 0.021.02 ± 0.01
PaHBDH3-Oxovalerate1.31 ± 0.021.32 ± 0.031.33 ± 0.02
AbHBDHAcetoacetate1.04 ± 0.011.05 ± 0.011.04 ± 0.01
AbHBDH3-Oxovalerate1.84 ± 0.031.85 ± 0.051.88 ± 0.04

To visualize the enzymatic machinery at an atomic level, protein crystallography and computational chemistry have been employed. acs.org Crystal structures of both psychrophilic (PaHBDH) and mesophilic (AbHBDH) enzymes have been solved in complex with the cofactor NAD+ and the substrates acetoacetate or 3-oxovalerate. nih.govacs.orgresearchgate.net

These structures reveal a highly conserved three-dimensional architecture and a Ser-Tyr-Lys catalytic triad, which is characteristic of the SDR superfamily. nih.gov The active-site architecture is very similar between the two enzyme orthologues, and the positions of the active-site residues remain essentially identical when binding either acetoacetate or the larger 3-oxovalerate substrate. acs.org This structural rigidity helps to explain the basis for the enzyme's stereochemistry in producing (R)-3-hydroxycarboxylate products. nih.govresearchgate.net A notable feature in both enzymes is a large, flexible loop near the active site, which shows disorder in the crystal structures, indicating its mobility. acs.org

Quantum mechanics/molecular mechanics (QM/MM) calculations, using the crystal structures as a starting point, have provided deeper mechanistic insights. acs.orgresearchgate.net These computational models predicted a higher activation energy for 3-oxovalerate reduction by the mesophilic HBDH compared to the psychrophilic one, which aligns with experimental observations of a higher reaction rate for the cold-adapted enzyme. nih.govresearchgate.net The calculations confirmed a concerted, but asynchronous, mechanism for proton and hydride transfers. researchgate.net Furthermore, the models suggest that the difference in activation energy between the two enzymes arises from differential electrostatic stabilization of the transition state by the protein environment. researchgate.net

Conformational Analysis of (R)-3-Hydroxybutanoic Acid Oligomers in Solution

The solution conformation of oligomers of (R)-3-hydroxybutanoic acid (3-HB), which are model compounds for the polymer PHB, has been investigated primarily using high-resolution proton NMR spectroscopy. oup.comresearchgate.net These studies analyze the vicinal coupling constants to understand the rotational conformation around the CH2–CH bond of the 3-HB units. oup.comresearchgate.net

The research shows that for 3-HB units not at the end of a chain, the conformational distribution is similar to that of the PHB polymer backbone in solution. oup.com In all solvents studied, these units favor a state where trans and gauche conformers are preferred, while the alternative gauche conformer is strongly disfavored. oup.comresearchgate.net

However, the 3-HB unit adjacent to a terminal hydroxyl group exhibits different conformational behavior. oup.com

In non-polar organic solvents , the gauche conformer is predominant due to the formation of an intramolecular hydrogen bond between the terminal hydroxyl and a carbonyl group. oup.comresearchgate.net

In polar organic solvents , this hydrogen bond is disrupted, and the conformational distribution resembles that of the internal 3-HB units. oup.com

In aqueous solution , the gauche conformer fraction remains higher than the trans fraction for the terminal unit, indicating that the intramolecular hydrogen bond still influences the conformation even in water. oup.comresearchgate.net

Interestingly, when dimeric (R)-3-hydroxybutanoic acid is in an aqueous solution without β-cyclodextrin, the ends of the dimer adopt a sickle (gauche) shape due to intermolecular hydrogen bonds. researchgate.net However, upon forming an inclusion complex with β-cyclodextrin, the dimers are forced into an extended (trans) conformation. researchgate.net

Table 2: Predominant Conformation of (R)-3-Hydroxybutanoic Acid Oligomer Terminal Units in Different Solvents. Data sourced from Oxford Academic oup.com and ResearchGate researchgate.net.
Solvent TypePredominant ConformationReason
Non-Polar OrganicGaucheIntramolecular hydrogen bonding
Polar OrganicTrans and Gauche (similar to internal units)Disruption of intramolecular hydrogen bond
AqueousGauche (fraction higher than trans)Persistence of intramolecular hydrogen bond

Advanced Understanding of Enzymatic and Chemical Degradation of PHB

The enzymatic degradation of Poly[(R)-3-hydroxybutyrate] (PHB) is a two-stage process: first, the PHB depolymerase enzyme adsorbs onto the polymer surface via its binding domain, and second, the catalytic domain hydrolyzes the ester bonds. researchgate.net

The stereochemical structure of a polymer has a significant impact on its susceptibility to enzymatic degradation. Studies on the enzymatic hydrolysis of PHB have shown that the stereoregularity, specifically the isotactic diad tacticity, is a key factor. researchgate.net Fractions of PHB with a high content of isotactic diads exhibit very little to no degradation over extended incubation periods. researchgate.net In contrast, fractions with low isotactic diad content undergo rapid initial degradation. researchgate.net Material with an intermediate level of isotactic diads degrades at a continuous, steady rate that is slower than that of bacterially produced PHB. researchgate.net This demonstrates that the presence and distribution of stereoblocks within the polymer structure, which also relates to sample crystallinity, directly influence the polymer's susceptibility to enzymatic hydrolysis. researchgate.net

Several physicochemical factors influence the rate of enzymatic degradation of PHB by affecting either the enzyme's activity or the polymer's properties.

pH and Temperature: Enzymatic hydrolysis is highly dependent on pH and temperature, with optimal conditions varying for different depolymerases. For instance, hydrolysis experiments are often conducted at a controlled pH (e.g., pH 5.0) to ensure optimal enzyme activity. mdpi.com Temperature also plays a critical role, with higher temperatures generally increasing the hydrolysis rate up to the point of enzyme denaturation. mdpi.com

Molecular Weight: The molecular weight of the polymer significantly affects its degradation rate. researchgate.net Lower molecular weight polymers tend to degrade more quickly. researchgate.netresearchgate.net The enzymatic hydrolysis rate of related polyesters has been shown to increase monotonically with the inverse of the number-average molecular weight, suggesting that chain ends are more accessible to enzymatic attack (exo-chain-scission). researchgate.net

Crystallinity and Morphology: PHB is a semi-crystalline polymer, and its morphology is a critical factor in degradation. mdpi.comnih.gov The amorphous regions of the polymer are more susceptible to enzymatic attack than the highly ordered crystalline regions. mdpi.comnih.gov Therefore, a higher degree of crystallinity generally leads to a slower degradation rate. nih.gov

Additives: The introduction of low molecular weight additives can have a dual effect on PHB degradation. One study found that adding a small amount (1 wt%) of additives like dodecanol (B89629) or lauric acid accelerated enzymatic degradation. researchgate.net This was attributed to increased molecular mobility in the amorphous phase. researchgate.net However, higher concentrations of the same additives (9 wt%) retarded degradation, likely because the additives segregated to the film surface, preventing the enzyme from accessing the PHB molecules. researchgate.net

Table 3: Summary of Factors Influencing the Enzymatic Degradation Rate of PHB.
FactorInfluence on Degradation RateUnderlying Reason
High Stereoregularity (Isotacticity)DecreasesHigher crystallinity and structural regularity hinder enzyme access. researchgate.net
Low Molecular WeightIncreasesHigher concentration of accessible chain ends for exo-hydrolysis. researchgate.netresearchgate.net
High CrystallinityDecreasesAmorphous regions are preferentially degraded; crystalline regions are more resistant. mdpi.comnih.gov
Optimal pH & TemperatureIncreasesMaximizes the catalytic activity of the specific PHB depolymerase. mdpi.commdpi.com
Low Concentration of Additives (~1 wt%)IncreasesIncreases molecular mobility in the amorphous phase. researchgate.net
High Concentration of Additives (~9 wt%)DecreasesSegregation of additives to the surface blocks enzyme access to the polymer. researchgate.net

Q & A

Q. How can the stereochemical purity of Potassium (R)-3-hydroxybutanoate be experimentally validated?

To confirm stereochemical purity, employ chiral analytical techniques such as:

  • Chiral HPLC : Utilize columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers. Reference standards (e.g., (R)-3-hydroxybutanoic acid, CAS 625-72-9) are critical for retention time comparison .
  • NMR Spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid) or analyze splitting patterns in 1H^1H-NMR for diastereomeric differentiation. For example, distinct proton resonances in the 3-hydroxy group can indicate enantiomeric excess .

Q. What enzymatic pathways involve (R)-3-hydroxybutanoate, and how are they quantified?

(R)-3-hydroxybutanoate is a key intermediate in ketone body metabolism . The enzyme (R)-3-hydroxybutanoate dehydrogenase (EC 1.1.1.30) catalyzes its reversible oxidation to acetoacetate with NAD+^+ as a cofactor.

  • Kinetic Assays : Monitor NADH production at 340 nm under controlled pH (7.0–8.0) and temperature (25–30°C). The reported KmK_m for (R)-3-hydroxybutanoate is 1.9 × 103^{-3} M under standard conditions .
  • Isotopic Labeling : Use 13C^{13}C-labeled substrates to track flux in metabolic studies (e.g., in mitochondrial extracts) .

Q. What are the standard methods for synthesizing this compound?

  • Enzymatic Synthesis : Use ketone body dehydrogenases or engineered microbial systems (e.g., E. coli) to reduce acetoacetate stereoselectively .
  • Chemical Synthesis : Protect the hydroxyl group of (R)-3-hydroxybutanoic acid (CAS 625-72-9) with tert-butyldimethylsilyl (TBDMS) groups before potassium salt formation to prevent racemization .

Advanced Research Questions

Q. How can conflicting data on enzymatic activity of (R)-3-hydroxybutanoate dehydrogenase be reconciled?

Discrepancies in reported KmK_m or VmaxV_{max} values (e.g., 1.9 × 103^{-3} M vs. other studies) often arise from:

  • Buffer Conditions : Ionic strength and pH variations (optimal pH 7.0–8.0) .
  • Cofactor Purity : NAD+^+/NADH stability and concentration must be validated spectrophotometrically.
  • Enzyme Source : Recombinant vs. tissue-extracted enzymes may exhibit divergent kinetics due to post-translational modifications .

Q. What strategies optimize the depolymerization of Poly[(R)-3-hydroxybutanoate] (PHB) for analytical studies?

  • Li-Amides/LiCl in THF : Partial depolymerization at low temperatures (−78°C) minimizes side reactions. Monitor oligomer distribution via gel permeation chromatography (GPC) .
  • Enzymatic Degradation : PHB depolymerases (e.g., from Pseudomonas lemoignei) selectively cleave ester bonds, yielding (R)-3-hydroxybutanoate monomers. Reaction progress is tracked via HPLC .

Q. How can enantiomeric purity be maintained during large-scale synthesis of this compound?

  • Catalyst Optimization : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for β-ketoester reduction, achieving >98% enantiomeric excess (ee) .
  • Process Controls : Maintain anhydrous conditions and low temperatures (<10°C) during salt formation to prevent racemization .

Q. What advanced analytical methods resolve structural ambiguities in (R)-3-hydroxybutanoate derivatives?

  • Quantum Chemistry Modeling (QSQN) : Predict spectroscopic properties (e.g., IR, NMR) using computational tools validated against experimental data .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., ethyl (R)-3-hydroxybutanoate, CAS 24915-95-5) to confirm stereochemistry .

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